2-Methoxy-4-methyl-5-(trifluoromethyl)pyridine
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Overview
Description
2-Methoxy-4-methyl-5-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a methoxy group, a methyl group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methyl-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of a pyridine derivative. This can be done using trifluoromethylating agents such as trifluoromethyl copper, which undergoes substitution reactions with halogenated pyridines . Another method involves the construction of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Trifluoromethylating Agents: Such as trifluoromethyl copper for substitution reactions.
Oxidizing Agents: For oxidation reactions, common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can lead to the formation of various substituted pyridine derivatives .
Scientific Research Applications
2-Methoxy-4-methyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The methoxy and methyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes and other proteins .
Comparison with Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 2-Methoxy-4-methyl-5-(trifluoromethyl)pyridine is unique due to the presence of both a methoxy and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in various applications .
Properties
IUPAC Name |
2-methoxy-4-methyl-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-3-7(13-2)12-4-6(5)8(9,10)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEXUEMSEOJDCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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